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Compound of Interest

Compound Name: N,N-Diethylbenzamide

Cat. No.: B1679248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-
Diethylbenzamide, a widely used insect repellent. The interpretation of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its

characterization, quality control, and understanding of its chemical properties. This document

presents a comprehensive summary of its spectroscopic signature, detailed experimental

protocols, and visual representations of its structure and analytical workflows.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass apectra of N,N-Diethylbenzamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N,N-Diethylbenzamide (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 m 5H Ar-H

3.54 (broad) q 2H N-CH₂-CH₃

3.23 (broad) q 2H N-CH₂-CH₃

1.28 (broad) t 3H N-CH₂-CH₃

1.14 (broad) t 3H N-CH₂-CH₃

Due to hindered rotation around the amide C-N bond, the ethyl groups are diastereotopic,

leading to separate signals for the CH₂ and CH₃ groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for N,N-Diethylbenzamide (CDCl₃)

Chemical Shift (δ) ppm Assignment

171.4 C=O

137.3 Ar-C (ipso)

129.1 Ar-CH (para)

128.4 Ar-CH (meta)

126.3 Ar-CH (ortho)

43.0 N-CH₂-CH₃

39.5 N-CH₂-CH₃

14.2 N-CH₂-CH₃

12.8 N-CH₂-CH₃

Similar to the ¹H NMR, the diastereotopic nature of the ethyl groups results in distinct signals

for each carbon.
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for N,N-Diethylbenzamide (Neat)

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3060 Medium Aromatic C-H Stretch

2973, 2931, 2872 Strong
Aliphatic C-H Stretch (CH₃ and

CH₂)

~1635 Strong C=O Stretch (Amide I band)

~1580, 1480, 1440 Medium Aromatic C=C Ring Stretch

~1280 Strong C-N Stretch

~700, 680 Strong
Aromatic C-H Out-of-Plane

Bend (Monosubstituted)

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of N,N-
Diethylbenzamide

m/z Relative Intensity Proposed Fragment Ion

177 Moderate [M]⁺ (Molecular Ion)

176 Low [M-H]⁺

105 High (Base Peak) [C₆H₅CO]⁺ (Benzoyl cation)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

52 Low
Further fragmentation of the

aromatic ring

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of N,N-Diethylbenzamide in ~0.6 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0.03% v/v).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a standard pulse sequence with a 30-degree pulse angle.

Set the spectral width to cover the range of -2 to 12 ppm.

Employ a relaxation delay of 1-2 seconds.

Accumulate a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all

carbon signals.

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to
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TMS (0.00 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N,N-Diethylbenzamide.

Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty crystal.

Sample Application: Place a small drop of neat N,N-Diethylbenzamide directly onto the

center of the ATR crystal.

Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and

the crystal.

Data Collection: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple

scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N,N-
Diethylbenzamide.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a dilute solution of N,N-Diethylbenzamide in a volatile

solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a molecular ion (M⁺).
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Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into

smaller, charged species.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualizations
Molecular Structure and NMR Assignments
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Aromatic Ring

Amide Group Ethyl Group 1

Ethyl Group 2

C(ipso)
~137.3 ppm

CH(ortho)
~126.3 ppm
~7.35 ppm

C=O
~171.4 ppm

CH(meta)
~128.4 ppm
~7.35 ppm

CH(para)
~129.1 ppm
~7.35 ppm

CH(meta)
~128.4 ppm
~7.35 ppm

CH(ortho)
~126.3 ppm
~7.35 ppm

N
CH₂

~43.0 ppm
~3.54 ppm

CH₂

~39.5 ppm
~3.23 ppm

CH₃

~14.2 ppm
~1.28 ppm

CH₃

~12.8 ppm
~1.14 ppm
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Sample Preparation

Spectroscopic Techniques

Data Acquisition

Data Interpretation & Structure Elucidation

N,N-Diethylbenzamide Sample

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(ATR-FTIR)

Mass Spectrometry
(EI-MS)

Chemical Shifts
Coupling Constants Absorption Frequencies m/z Values

Relative Intensities

Structural Information
(Functional Groups, Connectivity, Molecular Weight)

Verified Structure of
N,N-Diethylbenzamide

Molecular Ion [M]⁺
m/z = 177

[C₆H₅CO]⁺ (Benzoyl Cation)
m/z = 105 (Base Peak)

- •N(C₂H₅)₂

[M-H]⁺
m/z = 176

- H•

[C₆H₅]⁺ (Phenyl Cation)
m/z = 77

- CO

[N(CH₂CH₃)₂] radical CO radical
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To cite this document: BenchChem. [Spectroscopic Data Interpretation of N,N-
Diethylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679248#n-n-diethylbenzamide-spectroscopic-data-
interpretation-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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